8-Bromo-5-nitroisoquinoline: A Technical Overview of a Niche Chemical Intermediate
8-Bromo-5-nitroisoquinoline: A Technical Overview of a Niche Chemical Intermediate
CAS Number: 252861-41-9 Molecular Formula: C₉H₅BrN₂O₂ Molecular Weight: 253.05 g/mol
This technical guide provides a comprehensive overview of 8-Bromo-5-nitroisoquinoline, a halogenated nitroaromatic heterocyclic compound. Due to the limited availability of specific research data for this particular isomer, this document also includes detailed information on the closely related and more extensively studied isomer, 5-Bromo-8-nitroisoquinoline (CAS Number 63927-23-1), to provide valuable context and comparative insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
While specific experimental data for 8-Bromo-5-nitroisoquinoline is scarce, general properties can be inferred from supplier information and comparison with its isomer.
Table 1: Physicochemical Data of Bromo-nitroisoquinoline Isomers
| Property | 8-Bromo-5-nitroisoquinoline (CAS 252861-41-9) | 5-Bromo-8-nitroisoquinoline (CAS 63927-23-1) |
| Appearance | Solid | Light yellow to orange powder/crystals |
| Purity | Typically ≥98% | ≥90% |
| Storage | Sealed in dry, room temperature conditions | Sealed in dry, room temperature conditions |
| IUPAC Name | 8-bromo-5-nitroisoquinoline | 5-bromo-8-nitroisoquinoline |
| InChI Key | BCQCHGICDSWPJK-UHFFFAOYSA-N | ULGOLOXWHJEZNZ-UHFFFAOYSA-N |
Safety Information:
8-Bromo-5-nitroisoquinoline is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[1] Standard precautionary measures, such as wearing personal protective equipment and ensuring adequate ventilation, should be followed.
Synthesis and Experimental Protocols
One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline
A convenient one-pot procedure for the preparation of 5-bromo-8-nitroisoquinoline has been developed, avoiding the isolation of the 5-bromoisoquinoline intermediate.[3] This method is scalable from grams to kilograms.[3]
Experimental Protocol:
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Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet.
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Initial Reaction: Concentrated sulfuric acid (96%) is charged into the flask and cooled to 0°C. Isoquinoline is then slowly added while maintaining the internal temperature below 30°C.
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Bromination: The solution is cooled to -25°C, and N-bromosuccinimide (NBS) is added in portions, keeping the temperature between -22 and -26°C. The mixture is stirred for several hours at controlled low temperatures.
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Nitration: After the bromination is complete, potassium nitrate is added to the reaction mixture.
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Workup: The reaction mixture is poured onto crushed ice, and the pH is adjusted to precipitate the crude product.
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Purification: The crude product is collected by filtration and can be purified by recrystallization from a heptane/toluene mixture to yield pure 5-bromo-8-nitroisoquinoline.[2]
Diagram 1: Synthetic Workflow for 5-Bromo-8-nitroisoquinoline
Caption: One-pot synthesis of 5-Bromo-8-nitroisoquinoline.
Spectroscopic Data
While a comprehensive set of spectroscopic data for 8-Bromo-5-nitroisoquinoline is not publicly available, ChemicalBook indicates the existence of NMR spectra.[4][5] For the related isomer, 5-bromo-8-nitroisoquinoline, some spectroscopic information has been published.[2] This data is crucial for the structural elucidation and purity assessment of the synthesized compounds.
Applications in Research and Drug Development
Bromo-nitroisoquinoline derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds.[3][6][7] The bromo- and nitro- functional groups offer versatile handles for further chemical transformations.
Potential Chemical Transformations:
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Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution of the bromine atom by various nucleophiles.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which is a key functional group for a wide range of chemical modifications, including N-alkylation, N-acylation, and diazotization.[3]
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Cross-Coupling Reactions: The bromo substituent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.
Diagram 2: Potential Reaction Pathways of Bromo-nitroisoquinolines
Caption: Key reaction types for functionalizing bromo-nitroisoquinolines.
While specific biological activities for 8-Bromo-5-nitroisoquinoline have not been reported, the broader class of substituted isoquinolines and quinolines, including brominated and nitrated derivatives, has been investigated for various therapeutic applications, such as anticancer and antimicrobial agents.[8][9][10][11] The development of novel synthetic routes and the exploration of the biological properties of less common isomers like 8-Bromo-5-nitroisoquinoline could present new opportunities in medicinal chemistry.
Conclusion
8-Bromo-5-nitroisoquinoline is a chemical intermediate with potential applications in organic synthesis and drug discovery. However, a notable lack of specific research and data for this particular isomer exists in the public domain. The information available for its isomer, 5-Bromo-8-nitroisoquinoline, provides a valuable framework for understanding its likely chemical behavior and synthetic accessibility. Further research into the synthesis, characterization, and biological evaluation of 8-Bromo-5-nitroisoquinoline is warranted to fully explore its potential utility for the scientific and drug development communities.
References
- 1. 8-Bromo-5-nitroisoquinoline | 252861-41-9 [sigmaaldrich.com]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 8-BROMO-5-NITRO-ISOQUINOLINE(252861-41-9) 1H NMR [m.chemicalbook.com]
- 5. 8-BROMO-5-NITRO-ISOQUINOLINE | 252861-41-9 [chemicalbook.com]
- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
